molecular formula C15H20N2OS B14329422 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine CAS No. 111783-01-8

4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine

Katalognummer: B14329422
CAS-Nummer: 111783-01-8
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: PSNFZJRYGYGUGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine is an organic compound with a complex structure that includes an isothiocyanate group, a methoxyphenyl group, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine typically involves the reaction of 4-methoxyphenyl isothiocyanate with a piperidine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.

    Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiourea derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenyl isothiocyanate: Shares the isothiocyanate group and methoxyphenyl moiety but lacks the piperidine ring.

    4-Methoxyphenethyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.

    1-Butene, 4-isothiocyanato-: Contains an isothiocyanate group but has a simpler aliphatic structure.

Uniqueness

4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine is unique due to the presence of both the piperidine ring and the methoxyphenyl group, which contribute to its distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

111783-01-8

Molekularformel

C15H20N2OS

Molekulargewicht

276.4 g/mol

IUPAC-Name

4-isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine

InChI

InChI=1S/C15H20N2OS/c1-18-15-4-2-13(3-5-15)6-9-17-10-7-14(8-11-17)16-12-19/h2-5,14H,6-11H2,1H3

InChI-Schlüssel

PSNFZJRYGYGUGL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCN2CCC(CC2)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.